3-Bromo-5-chlorobenzonitrile

Catalog No.
S690511
CAS No.
304854-55-5
M.F
C7H3BrClN
M. Wt
216.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzonitrile

CAS Number

304854-55-5

Product Name

3-Bromo-5-chlorobenzonitrile

IUPAC Name

3-bromo-5-chlorobenzonitrile

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

InChI

InChI=1S/C7H3BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

InChI Key

DRKWKPSNVQVDKZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Br)C#N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C#N

3-Bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol. It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fifth position of the benzene ring, along with a nitrile group (-CN) attached to the benzene. This compound appears as a solid at room temperature and is recognized for its reactive nature, particularly as an electrophile in various

Due to its electrophilic properties. Notably, it reacts with thiols to form thioether compounds, which can be significant in synthetic organic chemistry. Additionally, it can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the halogen atoms (bromine or chlorine), leading to various derivatives .

The biological activity of 3-bromo-5-chlorobenzonitrile has been explored in various contexts. It has been identified as toxic when ingested or upon skin contact, classified under acute toxicity categories H301 and H311 . Although specific pharmacological activities have not been extensively documented, its derivatives may exhibit antimicrobial or anticancer properties, which are common characteristics of halogenated aromatic compounds.

Several methods exist for synthesizing 3-bromo-5-chlorobenzonitrile:

  • Nitration followed by Halogenation: Starting from benzonitrile, bromination and chlorination can be conducted sequentially.
  • Electrophilic Aromatic Substitution: This involves treating a suitable precursor with bromine and chlorine in the presence of a Lewis acid catalyst.
  • Direct Halogenation: Utilizing N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can facilitate direct halogenation of substituted benzonitriles .

Interaction studies involving 3-bromo-5-chlorobenzonitrile focus on its reactivity with biological molecules and other chemicals. The compound's electrophilic character suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could lead to modifications that affect biological functions. Further research is required to elucidate specific interaction pathways and their implications for toxicity or therapeutic effects.

Several compounds share structural similarities with 3-bromo-5-chlorobenzonitrile, often exhibiting comparable reactivity or biological activities. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-4-chlorobenzonitrileC₇H₃BrClNSimilar halogenation pattern; different position of chlorine
4-Bromo-2-chlorobenzonitrileC₇H₃BrClNDifferent substitution pattern; used in similar applications
2-Bromo-5-chlorobenzonitrileC₇H₃BrClNVariation in halogen positions; potential for distinct biological activities

These compounds are unique due to variations in their substitution patterns, which can significantly influence their chemical reactivity and biological properties.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Bromo-5-chlorobenzonitrile

Dates

Modify: 2023-08-15

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